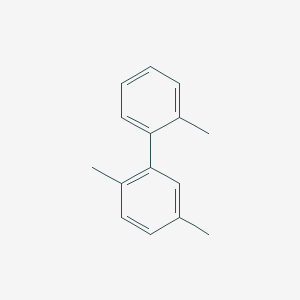

2,5-Dimethyl-2'-methylbiphenyl

Description

Significance of Biphenyl (B1667301) Scaffolds in Synthetic Organic Chemistry

The biphenyl moiety is a ubiquitous structural motif found in numerous natural products, pharmaceuticals, and advanced materials. rsc.orgresearchgate.net Its presence is critical to the biological activity of many drugs, including anti-inflammatory agents, antihypertensives, and anticancer therapeutics. doaj.orgajgreenchem.comnih.gov In materials science, biphenyl derivatives are integral components of liquid crystals, organic light-emitting diodes (OLEDs), and specialized polymers, owing to their unique electronic and photophysical properties. numberanalytics.comrsc.org The versatility of the biphenyl scaffold stems from the ability to modify its properties through the introduction of various functional groups, which can fine-tune its steric and electronic characteristics for specific applications. researchgate.netarabjchem.org A variety of synthetic methodologies, such as the Suzuki-Miyaura, Ullmann, and Negishi coupling reactions, have been developed to efficiently construct these important molecular frameworks. rsc.org

Overview of Methylated Biphenyls in Advanced Chemical Research

Among the vast array of substituted biphenyls, methylated derivatives hold a special place in advanced chemical research. The introduction of methyl groups, particularly at the ortho positions of the biphenyl core, significantly impacts the molecule's conformation and physical properties. unacademy.com This steric hindrance restricts rotation around the central C-C bond, leading to the potential for atropisomerism, where the rotational isomers can be isolated as distinct, non-interconverting enantiomers. numberanalytics.com The study of these atropisomers is crucial for understanding fundamental principles of stereochemistry and has practical implications in the design of chiral ligands for asymmetric catalysis. unacademy.com Furthermore, the rotational barriers in methylated biphenyls have been extensively investigated using techniques like dynamic Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods to probe the energetic landscape of bond rotation. acs.orgrsc.orgscispace.com

Scope of Academic Inquiry into 2,5-Dimethyl-2'-methylbiphenyl

This article focuses specifically on the chemical compound This compound . The academic inquiry into this particular molecule centers on its synthesis, structural characterization, and the conformational dynamics arising from its specific methylation pattern. The presence of three methyl groups, with one at an ortho position on one phenyl ring and two on the other, including another ortho-substituent, presents an interesting case for studying the interplay of steric effects on the rotational barrier and preferred dihedral angle between the phenyl rings. Research on this compound contributes to the broader understanding of structure-property relationships in polysubstituted biphenyl systems.

Physicochemical Properties of this compound

The fundamental physicochemical properties of this compound are crucial for its handling, characterization, and potential applications. While extensive experimental data for this specific compound is not widely published, its properties can be inferred from data on related methylated biphenyls and computational predictions.

| Property | Value |

| Molecular Formula | C₁₅H₁₆ |

| Molecular Weight | 196.29 g/mol |

| CAS Number | 11816431 |

Table 1: General Properties of this compound.

Synthesis of this compound

The synthesis of asymmetrically substituted biphenyls like this compound typically relies on cross-coupling reactions. The Suzuki-Miyaura coupling is a highly effective and widely used method for this purpose. A plausible synthetic route would involve the reaction of a boronic acid or boronic ester derivative of one of the methylated benzene (B151609) rings with a halide derivative of the other, in the presence of a palladium catalyst and a base.

For instance, the coupling of (2,5-dimethylphenyl)boronic acid with 2-bromotoluene (B146081) or 2-iodotoluene (B57078) would yield the target compound.

Alternative Synthetic Approaches:

Negishi Coupling: This method would involve the reaction of an organozinc reagent with an aryl halide, catalyzed by a nickel or palladium complex. rsc.org

Kumada Coupling: This approach utilizes a Grignard reagent and an aryl halide in the presence of a nickel or palladium catalyst. rsc.org

Ullmann Reaction: While historically significant, this method, which involves the copper-mediated coupling of two aryl halides, is often less efficient and requires harsher reaction conditions than the more modern palladium-catalyzed methods. rsc.org

Spectroscopic Characterization

The structural elucidation of this compound would rely on a combination of spectroscopic techniques.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display a unique signal for each carbon atom in the molecule, confirming the presence of 15 distinct carbon environments. The chemical shifts of the methyl carbons and the aromatic carbons would further corroborate the proposed structure.

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound, with the molecular ion peak expected at m/z 196.29. The fragmentation pattern could also provide structural information.

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic C-H stretching and bending vibrations for the aromatic rings and the methyl groups, as well as C=C stretching vibrations within the aromatic rings.

Structural and Conformational Analysis

The key structural feature of this compound is the torsional or dihedral angle between the two phenyl rings. Due to the steric hindrance imposed by the ortho-methyl groups, the molecule is expected to adopt a non-planar conformation. The equilibrium torsional angle is a balance between the steric repulsion of the ortho substituents, which favors a more twisted structure, and the π-conjugation between the rings, which favors planarity.

The rotational barrier, or the energy required for the interconversion of the atropisomers, is a critical parameter. This barrier can be determined experimentally using dynamic NMR techniques or calculated using computational methods such as Density Functional Theory (DFT). acs.orgacs.org The presence of three ortho-methyl groups suggests a significant barrier to rotation, potentially high enough to allow for the separation of enantiomeric atropisomers at low temperatures.

Structure

3D Structure

Properties

CAS No. |

76708-72-0 |

|---|---|

Molecular Formula |

C15H16 |

Molecular Weight |

196.29 g/mol |

IUPAC Name |

1,4-dimethyl-2-(2-methylphenyl)benzene |

InChI |

InChI=1S/C15H16/c1-11-8-9-13(3)15(10-11)14-7-5-4-6-12(14)2/h4-10H,1-3H3 |

InChI Key |

JNSXQCXLNYLQQS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=CC=CC=C2C |

Origin of Product |

United States |

Evolution of Synthetic Methodologies for Biphenyl Derivatives

Historical Perspectives on Biaryl Coupling Reactions

The journey to construct biaryl compounds has been marked by key discoveries that, while foundational, were often hampered by significant practical limitations.

Historically, the formation of a carbon-carbon bond between two aromatic rings was a formidable challenge. The Ullmann reaction , first reported in 1901, was a groundbreaking discovery that utilized a transition metal, copper, to facilitate aryl C-C bond formation. rsc.org A typical Ullmann biaryl coupling involves the self-coupling of two aryl halide molecules in the presence of a copper-bronze alloy or activated copper powder at high temperatures (often exceeding 200°C). rsc.orgresearchgate.net While revolutionary for its time, the traditional Ullmann reaction was plagued by the need for stoichiometric amounts of copper, harsh conditions, and often produced erratic yields. rsc.orgmdpi.com These conditions limited its scope, particularly for substrates with sensitive functional groups. nih.gov

Another classical method is the Gomberg-Bachmann reaction , which involves the base-induced coupling of a diazonium salt with another aromatic compound. core.ac.uk However, this approach was also limited by poor selectivity and low yields of the desired biphenyl (B1667301) products. rsc.org These early methods, though historically significant, have been largely superseded by more efficient and versatile cross-coupling technologies. nih.gov

The landscape of biaryl synthesis was dramatically transformed by the advent of transition metal-catalyzed cross-coupling reactions. acs.org These reactions offered milder conditions, broader functional group tolerance, and significantly higher yields and selectivity. rsc.org Palladium, in particular, has emerged as the catalyst of choice for a vast array of cross-coupling reactions. acs.org

The general catalytic cycle for these reactions typically involves three key steps:

Oxidative Addition : A low-valent transition metal complex (e.g., Pd(0)) reacts with an organic halide (Ar-X), inserting itself into the carbon-halogen bond to form an organometallic intermediate (Ar-Pd(II)-X).

Transmetalation : A second organometallic reagent (Ar'-M) exchanges its organic group with the halide on the palladium complex, forming a new complex with both aryl groups attached (Ar-Pd(II)-Ar').

Reductive Elimination : The two aryl groups are eliminated from the palladium center, forming the desired biaryl (Ar-Ar') and regenerating the initial low-valent palladium catalyst, which can then re-enter the catalytic cycle. researchgate.net

This fundamental mechanism underpins several powerful named reactions, including the Suzuki-Miyaura , Heck, Stille, Negishi, and Hiyama couplings, which have become indispensable tools in modern organic chemistry for the construction of C-C bonds. nih.gov

Contemporary Synthetic Strategies for 2,5-Dimethyl-2'-methylbiphenyl and Analogs

The synthesis of sterically hindered, unsymmetrical biphenyls such as this compound requires robust and highly selective methods. Modern strategies are dominated by transition metal-catalyzed protocols, with the Suzuki-Miyaura reaction being one of the most powerful and widely used.

The palladium-catalyzed Suzuki-Miyaura coupling is a premier method for synthesizing symmetrical and unsymmetrical biaryl compounds, including methylated analogs. gre.ac.uk The reaction typically involves the cross-coupling of an aryl halide with an arylboronic acid or its ester derivative in the presence of a palladium catalyst and a base. mdpi.comgre.ac.uk Its success is attributed to the mild reaction conditions, commercial availability of boronic acids, and exceptional tolerance of various functional groups. rsc.org

The synthesis of sterically hindered biphenyls, such as those with multiple methyl substituents in the ortho positions, presents a significant challenge due to steric repulsion that can impede the coupling process. Significant research has focused on developing highly active palladium catalysts and ligands capable of overcoming this steric hindrance.

The use of sterically bulky and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands is crucial for promoting the efficient synthesis of di-, tri-, and even tetra-ortho-substituted biaryls. nih.govorganic-chemistry.org These ligands stabilize the palladium center and facilitate the key steps of the catalytic cycle. For instance, robust acenaphthoimidazolylidene palladium complexes have been shown to be highly efficient for coupling sterically hindered arylboronic acids with aryl bromides and chlorides, achieving excellent yields with low catalyst loadings. organic-chemistry.org Similarly, specific chiral-bridged biphenyl monophosphine ligands have been developed for the asymmetric Suzuki-Miyaura coupling, yielding axially chiral biaryl compounds with large steric substituents in very high yields (up to 99%) and good enantioselectivities. researchgate.netnih.gov

The table below summarizes findings from various studies on the synthesis of sterically hindered, substituted biphenyls using palladium-catalyzed Suzuki-Miyaura coupling.

| Aryl Halide | Arylboronic Acid/Ester | Catalyst System (Catalyst/Ligand) | Base/Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| 3-Methyl-2-bromophenylamides | 1-Naphthaleneboronic acid | Pd₂(dba)₃ / Chiral monophosphine ligand (L7) | K₃PO₄ / THF | 50°C, 72 h | Up to 99% | researchgate.netnih.gov |

| Sterically hindered aryl bromides/chlorides | Sterically hindered arylboronic acids | Acenaphthoimidazolylidene Pd complex | t-BuOK / Dioxane | Mild conditions | >99% | organic-chemistry.org |

| 1-Bromo-4-(chloromethyl)benzene | p-Tolylboronic acid | Pd(OAc)₂ / PCy₃·HBF₄ | Cs₂CO₃ / Toluene/H₂O | 80°C, 2 h | Moderate to excellent | nih.gov |

While palladium catalysts are dominant, their cost and toxicity have prompted research into more sustainable alternatives using earth-abundant metals like iron. The development of iron-catalyzed cross-coupling reactions represents a significant advancement in green chemistry. rsc.org

The first iron-catalyzed enantioselective Suzuki-Miyaura coupling was developed for the reaction of lithium arylborates with alkyl bromides, demonstrating that iron can facilitate this key C-C bond formation. rsc.org These reactions often proceed via mechanisms involving carbon-centered radical intermediates, distinct from the classic oxidative addition/reductive elimination pathway of palladium. acs.orgnih.gov Researchers have developed air-stable iron(III)-based precatalysts to overcome the practical limitations associated with air-sensitive iron(II) complexes, making the methodology more accessible. nih.gov While the scope of iron-catalyzed Suzuki-Miyaura coupling of two aryl partners is still developing, its application in alkyl-aryl coupling showcases its potential as a viable alternative.

The table below details the scope of arylboron reagents in an enantioselective iron-catalyzed Suzuki-Miyaura coupling with an alkyl bromide, highlighting the versatility of this emerging methodology.

| Alkyl Halide | Arylborate Partner | Catalyst System (Catalyst/Ligand) | Conditions | Yield | Enantiomeric Ratio (er) | Reference |

|---|---|---|---|---|---|---|

| tert-Butyl α-bromopropionate | Lithium (4-methoxyphenyl)trimethoxyborate | FeCl₂ / (R,R)-QuinoxP | THF/DME, rt, 12 h | 89% | 85:15 | rsc.org |

| tert-Butyl α-bromopropionate | Lithium (4-chlorophenyl)trimethoxyborate | FeCl₂ / (R,R)-QuinoxP | THF/DME, rt, 12 h | 83% | 84:16 | rsc.org |

| tert-Butyl α-bromopropionate | Lithium (2-methylphenyl)trimethoxyborate | FeCl₂ / (R,R)-QuinoxP | THF/DME, rt, 12 h | 85% | 85:15 | rsc.org |

| tert-Butyl α-bromopropionate | Lithium (2-naphthyl)trimethoxyborate | FeCl₂ / (R,R)-QuinoxP | THF/DME, rt, 12 h | 78% | 83:17 | rsc.org |

Suzuki-Miyaura Cross-Coupling Protocols for Methylated Biphenyls

Ligand Design and Optimization in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a cornerstone in the synthesis of biaryl compounds, and its efficiency is profoundly influenced by the choice of ligand coordinated to the palladium catalyst. nih.gov Ligand design and optimization are critical for achieving high yields, accommodating a wide range of substrates, and performing reactions under mild conditions. nih.gov The evolution of ligands from traditional triarylphosphines to more sophisticated systems has significantly broadened the scope of this reaction. nih.gov

Key developments in ligand design have focused on creating ligands that are both bulky and electron-rich. nih.gov These characteristics enhance the rates of both oxidative addition of the aryl halide to the palladium(0) center and the subsequent reductive elimination that forms the biaryl product. nih.gov

Phosphine Ligands: Bulky and electron-rich phosphine ligands have proven to be highly effective in improving the efficiency and selectivity of Suzuki-Miyaura cross-coupling reactions. nih.gov Dialkylbiaryl phosphines, a class of ligands developed to be electron-rich and sterically hindered, have enabled the coupling of previously challenging substrates like unactivated aryl chlorides, aryl tosylates, and sterically hindered starting materials. nih.govrsc.org The steric bulk of these ligands promotes the formation of monoligated palladium complexes, which are often the catalytically active species, while their electron-donating nature facilitates the oxidative addition step. acs.org The tunability of these ligands, both sterically and electronically, allows for the optimization of the catalyst for specific applications. organic-chemistry.org For instance, indolyl phosphine ligands offer significant potential for tuning and have been shown to be effective for the coupling of unactivated aryl chlorides at very low catalyst loadings. organic-chemistry.org

Table 1: Examples of Phosphine Ligands in Suzuki-Miyaura Coupling

| Ligand Name | Abbreviation | Key Features | Application |

|---|---|---|---|

| (2-Biphenylyl)di-tert-butylphosphine | JohnPhos | Bulky, electron-rich | General for aryl chlorides and bromides |

| 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | RuPhos | Highly active for hindered couplings | Synthesis of tetra-ortho-substituted biaryls |

| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | XPhos | Very bulky, electron-rich | Coupling of aryl chlorides and tosylates |

| 1,1'-Bis(diphenylphosphino)ferrocene | dppf | Bidentate, good for a range of substrates | General cross-coupling reactions |

N-Heterocyclic Carbene (NHC) Ligands: N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions. mdpi.com They are known for forming highly stable palladium complexes that are resistant to air and moisture. mdpi.com NHCs are strong σ-donors, which makes them highly effective at promoting oxidative addition. acs.orgmdpi.com The steric and electronic properties of NHC ligands can be readily modified by changing the substituents on the heterocyclic ring, allowing for fine-tuning of the catalyst's reactivity. mdpi.com For example, the use of different NHC ligands like SIPr and SIMes can lead to orthogonal chemoselectivity in the coupling of chloroaryl triflates, allowing for selective reaction at either the chloride or the triflate position. nih.gov This level of control is difficult to achieve with traditional phosphine ligands. nih.gov The robustness of Pd-NHC complexes also allows for their use in challenging reaction media, including aqueous systems. mdpi.com

Table 2: Comparison of Phosphine and NHC Ligands

| Feature | Phosphine Ligands | N-Heterocyclic Carbene (NHC) Ligands |

|---|---|---|

| σ-Donating Ability | Moderate to Strong | Very Strong |

| π-Accepting Ability | Variable | Weak |

| Stability of Pd Complex | Variable, can be air-sensitive | Generally high, often air- and moisture-stable mdpi.com |

| Tunability | High (steric and electronic) organic-chemistry.org | High (steric and electronic) mdpi.com |

| Common Applications | Broadly used in cross-coupling nih.gov | Challenging couplings, robust conditions mdpi.comacs.org |

Kumada Cross-Coupling for Methylbiphenyl Synthesis

The Kumada cross-coupling, first reported in 1972, was a pioneering method for the formation of carbon-carbon bonds using a palladium or nickel catalyst. organic-chemistry.org This reaction involves the coupling of a Grignard reagent with an organic halide. organic-chemistry.org For the synthesis of methylbiphenyls, this typically involves the reaction of an aryl Grignard reagent with a methyl-substituted aryl halide, or a methyl Grignard reagent with a substituted biphenyl halide.

The Kumada coupling is particularly advantageous for its use of readily available and highly reactive Grignard reagents. organic-chemistry.org This method is often considered more economical than other cross-coupling reactions that require the preparation of organoboron or organozinc compounds. organic-chemistry.org Nickel catalysts are frequently employed due to their lower cost and high reactivity. arkat-usa.org The reaction is a powerful tool for creating C(sp²)–C(sp²) bonds and is widely used in the synthesis of unsymmetrical biaryls. organic-chemistry.orgarkat-usa.org

However, the high reactivity of Grignard reagents can also be a limitation, as they are intolerant of many functional groups, such as esters, ketones, and nitriles. organic-chemistry.org Despite this, the Kumada coupling remains a valuable method, especially in industrial settings for large-scale synthesis where cost is a significant factor. organic-chemistry.org Recent advancements have focused on developing more robust catalyst systems, including those using N-heterocyclic carbene ligands, to improve the reaction's scope and functional group tolerance. nih.govrhhz.net

Negishi Cross-Coupling in Biaryl Construction

The Negishi cross-coupling, developed in 1977, provides a versatile and highly efficient method for the synthesis of unsymmetrical biaryls. organic-chemistry.org This palladium- or nickel-catalyzed reaction involves the coupling of an organozinc reagent with an organic halide. organic-chemistry.orgrsc.org The use of organozinc reagents is a key feature of the Negishi coupling, as they offer a good balance of reactivity and functional group tolerance. youtube.comchem-station.com

Organozinc compounds are generally less reactive than their Grignard or organolithium counterparts, which allows for the presence of various functional groups in the coupling partners. youtube.com They are typically prepared from the corresponding organolithium or Grignard reagents by transmetalation with a zinc halide, or directly from an organic halide via oxidative insertion of zinc metal. wikipedia.orgrsc.org

The Negishi coupling has a broad scope, with successful couplings of aryl, vinyl, and alkylzinc reagents with a variety of organic halides and triflates. organic-chemistry.orgwikipedia.org The reaction proceeds under mild conditions and generally gives high yields of the desired biaryl product. organic-chemistry.org This methodology has been widely applied in the synthesis of complex organic molecules, including natural products and pharmaceuticals. rsc.org Recent developments have focused on areas such as the use of highly active palladium-NHC catalysts and the development of one-pot procedures where the organozinc reagent is generated in situ. organic-chemistry.orgfrontiersin.org

Ullmann Coupling and its Asymmetric Variants

The Ullmann coupling, first reported in 1901, is a classic method for the synthesis of symmetrical biaryls through the copper-mediated coupling of two aryl halide molecules. byjus.comwikipedia.org The traditional Ullmann reaction requires high temperatures and stoichiometric amounts of copper, often in the form of a copper-bronze alloy. wikipedia.org These harsh conditions and the often-erratic yields have limited its application in modern organic synthesis. wikipedia.org

However, significant improvements have been made, including the use of palladium and nickel catalysts, which allow for milder reaction conditions. wikipedia.org The development of ligands, such as diamines and phosphines, has also been crucial in enhancing the efficiency and scope of the Ullmann-type reactions. researchgate.net

A notable area of development has been the pursuit of asymmetric Ullmann couplings to generate chiral biaryl compounds. wikipedia.org This can be achieved by using chiral ligands or by coupling chiral substrates. wikipedia.orgacs.org For instance, intramolecular Ullmann coupling reactions using a chiral template have been successfully employed for the synthesis of 2,2′-disubstituted unsymmetrical biphenyls. rsc.org While achieving high enantioselectivity in intermolecular Ullmann couplings remains a challenge, these advancements have expanded the utility of this century-old reaction. acs.org

Stille Cross-Coupling Mechanism and Application

The Stille cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds, involving the palladium-catalyzed coupling of an organotin reagent (organostannane) with an organic halide or triflate. youtube.comorgsyn.org A key advantage of the Stille coupling is the high functional group tolerance, as organostannanes are stable to air and moisture and are compatible with a wide array of functional groups. orgsyn.orgjk-sci.com

The catalytic cycle of the Stille reaction is generally understood to proceed through three main steps:

Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition with the organic halide to form a palladium(II) intermediate. libretexts.org

Transmetalation: The organostannane transfers its organic group to the palladium(II) complex, displacing the halide. libretexts.org

Reductive Elimination: The two organic groups on the palladium center couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst. libretexts.org

The advancement in ligand design, particularly the development of bulky, electron-rich phosphine and carbene ligands, has significantly expanded the scope of the Stille reaction to include less reactive substrates like aryl chlorides and has enabled reactions to be performed at room temperature. nih.gov The Stille coupling has found extensive application in the synthesis of complex molecules, including natural products and polymers. orgsyn.orgnih.gov

Friedel-Crafts Reactions in Biphenyl Functionalization

Friedel-Crafts reactions are a fundamental class of electrophilic aromatic substitution reactions used to introduce alkyl or acyl groups onto aromatic rings. umkc.edu In the context of biphenyl, these reactions typically occur at the para positions (4 and 4') due to the electronic and steric properties of the biphenyl system. elsevierpure.comelectronicsandbooks.com

Friedel-Crafts Alkylation: This reaction involves the alkylation of biphenyl with an alkyl halide, alcohol, or alkene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). umkc.edursc.org For example, 4,4′-di-tert-butylbiphenyl can be synthesized by reacting biphenyl with tert-butyl chloride and a catalytic amount of anhydrous ferric chloride. rsc.org A significant drawback of Friedel-Crafts alkylation is the potential for polyalkylation and carbocation rearrangements.

Friedel-Crafts Acylation: The acylation of biphenyl with an acyl chloride or acid anhydride in the presence of a Lewis acid catalyst provides a more controlled method for functionalization. elsevierpure.comrsc.org The resulting aryl ketone is deactivated towards further substitution, thus preventing polyacylation. rsc.org This reaction is a reliable method for synthesizing various biphenyl ketones, which are valuable intermediates in the production of pharmaceuticals and other fine chemicals. rsc.org For instance, 4-phenylbenzoyl-propionic acid can be prepared via the Friedel-Crafts acylation of biphenyl with succinic anhydride. rsc.org Intramolecular Friedel-Crafts reactions of biphenyl derivatives can also be used to construct polycyclic aromatic systems, such as 9,10-dihydrophenanthrenes. nih.gov

Directed Functionalization Approaches

Directed functionalization strategies have emerged as powerful tools for the selective C-H activation and subsequent functionalization of specific positions on an aromatic ring. nih.gov This approach relies on the use of a directing group within the substrate that coordinates to a transition metal catalyst and delivers it to a proximal C-H bond, thereby achieving high regioselectivity. nih.gov

For biphenyl derivatives, this strategy allows for functionalization at positions that are not easily accessible through traditional electrophilic aromatic substitution. nih.gov Ligand-directed C-H activation typically occurs at a palladium(II) center, forming a cyclopalladated intermediate. nih.gov This intermediate can then undergo various transformations to introduce a new functional group. nih.gov

A variety of directing groups have been employed, including pyridines, imines, amides, and nitriles. nih.govnih.gov For example, a nitrile group on a biphenyl scaffold can direct the meta-selective C-H olefination, acetoxylation, and iodination of the adjacent phenyl ring. nih.gov This is achieved through the formation of a ligand-containing Pd-Ag heterodimeric transition state. nih.gov The development of new ligands, such as substituted 2-pyridones, has been instrumental in facilitating the C-H bond cleavage step in these transformations. nih.govrsc.org These directed functionalization approaches offer a highly efficient and atom-economical way to synthesize complex, poly-functionalized biphenyl derivatives. nih.govacs.org

C-H Activation Strategies in Biphenyl Synthesis

Carbon-hydrogen (C-H) activation has emerged as a powerful and atom-economical strategy for the synthesis of biphenyls, offering an alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. This approach involves the direct functionalization of C-H bonds, which are ubiquitous in organic molecules.

One of the prominent methods in this category is the palladium-catalyzed C-H arylation. A mild, practical, and efficient method for the synthesis of unsymmetrical o-biphenols has been developed utilizing a silicon-tethered Pd-catalyzed C-H arylation approach nih.gov. In this strategy, unsymmetrical bis-aryloxy silanes undergo an intramolecular arylation, followed by desilylation, to yield a variety of functionalized o-biphenols and o-binaphthols nih.gov. This method demonstrates excellent functional group tolerance, allowing for the synthesis of complex molecules from readily available starting materials nih.gov.

Directed C-H activation is another significant area of research. In this approach, a directing group on one of the aromatic rings guides the metal catalyst to a specific C-H bond, ensuring high regioselectivity. Recent research has focused on various directing groups to facilitate the introduction of the second aryl group at a specific position. For instance, primary imines, generated from the nucleophilic addition of a Grignard reagent to a nitrile group, have been used to direct the introduction of a copper(II) catalyst to a nearby C-H bond, leading to the synthesis of phenanthridine derivatives rsc.org.

The development of new catalytic systems is also crucial for advancing C-H activation strategies. For example, a palladium-catalyzed intramolecular C-H arylation has been shown to be effective for the synthesis of unsymmetrical biphenols nih.gov. The choice of catalyst and reaction conditions can significantly influence the efficiency and selectivity of the C-H activation process.

Table 1: Examples of C-H Activation Strategies in Biphenyl Synthesis

| Strategy | Catalyst/Reagent | Key Features | Ref. |

|---|---|---|---|

| Silicon-Tethered Intramolecular Arylation | Palladium catalyst | Mild, efficient synthesis of unsymmetrical o-biphenols with excellent functional group tolerance. | nih.gov |

| Directed C-H Activation (Primary Imines) | Copper(II) | Regioselective synthesis of phenanthridine derivatives. | rsc.org |

Regioselective Functionalization of Substituted Biphenyls

The regioselective functionalization of already substituted biphenyls is critical for the synthesis of complex, polysubstituted derivatives with defined substitution patterns. Traditional electrophilic aromatic substitution reactions on biphenyl systems often lead to mixtures of isomers due to the competing directing effects of the substituents and the phenyl group itself. Therefore, the development of highly regioselective methods is of great importance.

Transition metal-catalyzed cross-coupling reactions have provided powerful tools for the regioselective synthesis of polysubstituted biphenyls. For instance, the Negishi cross-coupling reaction, which involves the coupling of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst, offers a regio- and chemoselective method for the synthesis of unsymmetrical biaryls rsc.org. The choice of catalyst and ligands plays a crucial role in controlling the regioselectivity of the coupling process rsc.org.

The Kumada cross-coupling, which utilizes a Grignard reagent and a nickel or palladium catalyst, is another effective method. For example, the reaction of chloromethylbenzene with (methoxyphenyl)magnesium bromide in the presence of a Ni complex afforded 4'-methoxy-2-methyl-biphenyl in 87% yield, while a Pd catalyst gave the product in 94% yield rsc.org.

Furthermore, decarboxylative cross-coupling reactions have been developed for the synthesis of 2-substituted biaryls. This method involves the coupling of 2-substituted potassium benzoates with aryl halides, catalyzed by a Cu/Pd system, to produce compounds like 4-Methyl-2'-nitrobiphenyl and 2-acetyl-4'-methylbiphenyl.

Radical annulation cyclization of 1,7-dienes with aldehydes has also been established as a method for the rapid construction of N-containing polycyclic skeletons in a highly regio- and stereoselective manner. This transformation allows for the preparation of a range of tetrahydro-6H-indeno[2,1-c]quinolinone derivatives through the sequential formation of three new carbon-carbon bonds.

Table 2: Examples of Regioselective Functionalization for Biphenyl Synthesis

| Reaction | Catalyst | Reactants | Product Example | Yield | Ref. |

|---|---|---|---|---|---|

| Negishi Cross-Coupling | Ni or Pd salts | Cyanophenyl zinc bromide, o-iodobenzoate | Unsymmetrical biaryl | - | rsc.org |

| Kumada Cross-Coupling | Ni or Pd complex | Chloromethylbenzene, (methoxyphenyl)magnesium bromide | 4'-methoxy-2-methyl-biphenyl | 87-94% | rsc.org |

| Decarboxylative Cross-Coupling | Cu/Pd | 2-substituted potassium benzoates, aryl halides | 4-Methyl-2'-nitrobiphenyl | - |

Chemo- and Regioselectivity in this compound Synthesis

The key challenge lies in the selective coupling of a 2,5-dimethylphenyl unit with a 2-methylphenyl unit. Standard cross-coupling reactions, such as Suzuki or Negishi couplings, would be the most probable synthetic routes. The chemo- and regioselectivity of such a synthesis would be highly dependent on the nature of the coupling partners.

For a potential Suzuki coupling approach, one could envision the reaction between 2,5-dimethylphenylboronic acid and 2-bromotoluene (B146081), or alternatively, 2-methylphenylboronic acid and 2-bromo-p-xylene. The choice of catalyst, ligand, and reaction conditions would be critical to ensure high yields and prevent the formation of homocoupled byproducts.

A hypothetical retrosynthetic analysis for this compound could involve the following disconnections, highlighting the importance of regioselective starting material synthesis:

Route A: Coupling of a 2,5-dimethylaryl precursor with a 2-methylaryl precursor.

Route B: Stepwise functionalization of a biphenyl core, which would require highly regioselective C-H functionalization or directed ortho-metalation strategies.

Given the steric hindrance around the 2 and 2' positions, the choice of a bulky phosphine ligand in a palladium-catalyzed cross-coupling reaction could be beneficial in promoting the desired C-C bond formation and minimizing side reactions.

The synthesis of related polysubstituted biphenyls provides insights into the potential strategies. For instance, the synthesis of 2-cyano-4'-methylbiphenyl via Mn(II)- or Ni(II)-catalyzed cross-coupling of o-chlorobenzonitrile with p-tolylmagnesium chloride demonstrates the feasibility of coupling substituted aryl rings asianpubs.org. Similarly, the synthesis of 2-methylbiphenyl has been achieved through various methods, including the diazotization of o-toluidine and coupling with benzene (B151609), and the coupling of o-tolyllithium with chlorobenzene orgsyn.org. These examples underscore the importance of selecting the appropriate coupling partners and catalytic system to achieve the desired regioselectivity.

Table 3: Potential Synthetic Routes for this compound

| Reaction Type | Precursor 1 | Precursor 2 | Key Challenges |

|---|---|---|---|

| Suzuki Coupling | 2,5-Dimethylphenylboronic acid | 2-Bromotoluene | Homocoupling, steric hindrance |

| Suzuki Coupling | 2-Methylphenylboronic acid | 2-Bromo-p-xylene | Homocoupling, steric hindrance |

| Negishi Coupling | 2,5-Dimethylphenylzinc halide | 2-Bromotoluene | Preparation of organozinc reagent |

Mechanistic Investigations of Chemical Transformations Involving 2,5 Dimethyl 2 Methylbiphenyl

Elucidation of Reaction Pathways and Intermediates

The synthesis of methylated biphenyls, such as 2,5-Dimethyl-2'-methylbiphenyl, is often achieved through cross-coupling reactions. A prominent example is the Suzuki-Miyaura coupling, which provides a versatile pathway for forming carbon-carbon bonds. The postulated mechanism for biphenyl (B1667301) synthesis via this method involves a catalytic cycle initiated by the oxidative addition of an aryl halide to a palladium(0) complex. rsc.org This is followed by a transmetalation step with an organoboron reagent, and the cycle concludes with reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst. rsc.org

In reactions involving methylated biphenyls, the substitution pattern on the aromatic rings significantly influences the reaction pathway and the stability of intermediates. For instance, in electrophilic aromatic substitution (EAS) reactions like nitration, the methyl groups act as electron-donating substituents, affecting both the rate and regioselectivity of the reaction. spu.edu Studies on the nitration of 2-methylbiphenyl have shown that the steric influence of the methyl group at the 2-position can restrict the planarization of the carbocation intermediate that forms during the reaction. spu.edu This non-planar geometry is a key factor in determining the final product distribution. spu.edu

The isolation and characterization of reaction intermediates are crucial for confirming proposed mechanistic pathways. In some complex syntheses that result in fused heterocyclic systems containing biaryl-like structures, intermediates have been successfully isolated and analyzed using NMR and X-ray single-crystal analysis. mdpi.com For example, in the synthesis of certain tetraazafluoranthen-3(2H)-ones, the isolation of a key intermediate demonstrated that the reaction proceeds through two distinct hydrazinolysis–cyclization sequences. mdpi.com Such detailed studies, while not directly on this compound itself, provide a framework for understanding the multi-step transformations that complex organic molecules undergo.

Catalytic Cycles and Ligand Effects in Biaryl Synthesis

The efficiency of metal-catalyzed cross-coupling reactions for synthesizing biaryls is profoundly dependent on the catalytic system employed. Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Negishi, and Kumada couplings, are central to this field. rsc.org The catalytic cycle for these reactions generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. mit.edu

In a study comparing ligands for palladium-catalyzed C-O coupling, a reaction analogous to C-C coupling, the tBuBrettPhos ligand was found to create a more active catalyst than Me4tBuXPhos for certain substrates. mit.edu The enhanced activity was attributed to the ligand's specific structural features, which increase electron density and provide conformational rigidity, thus facilitating the crucial reductive elimination step. mit.edu This highlights the principle that fine-tuning the ligand structure is a powerful strategy for controlling the efficiency and scope of catalytic reactions in biaryl synthesis.

Kinetic Studies of Methylated Biphenyl Reactions

Kinetic studies are essential for quantifying the reactivity of methylated biphenyls and understanding the factors that control reaction rates. Electrophilic aromatic substitution is a fundamental reaction class where such studies have been applied. A competition nitration experiment between biphenyl and toluene, for example, was conducted to establish a proof of concept for assessing nitration rates. spu.edu The results showed that biphenyl nitrates 2.1 times faster than toluene, providing a quantitative measure of their relative reactivities under the studied conditions. spu.edu

This kinetic assessment provides a baseline for analyzing the more complex steric and electronic effects in substituted systems like 2-methylbiphenyl. spu.edu Preliminary findings from the nitration of 2-methylbiphenyl indicate that substitution favors the methylated phenyl ring. spu.edu This regioselectivity suggests that the steric hindrance from the 2-methyl group influences the geometry of the reaction intermediate, which in turn affects the reaction kinetics. spu.edu

While specific kinetic data for this compound is not detailed in the provided sources, studies on related compounds lay the groundwork for such investigations. For example, kinetic analysis of the aerobic oxidation of 2,5-bis(hydroxymethyl)furan (BHMF) to 2,5-furandicarboxylic acid (FDCA) identified the rate-determining step by calculating the activation energies for the transformation of various intermediates. mdpi.com This approach of dissecting a reaction pathway into individual steps and determining their respective activation energies could be applied to understand the kinetics of reactions involving this compound.

Table 1: Relative Reaction Rates in a Competition Nitration Experiment

| Reactant | Relative Nitration Rate |

|---|---|

| Biphenyl | 2.1 |

Role of Solvents and Additives in Reaction Efficiency

The choice of solvent and the use of additives can dramatically influence the outcome and efficiency of chemical transformations involving methylated biphenyls. In Grignard-based coupling reactions for preparing 4-methyl-biphenyl derivatives, the reaction medium is critical. The use of a linear or branched polyether, such as dimethoxyethane, has been shown to be particularly advantageous. google.com The reaction can also be carried out in the presence of a monoether solvent like methyl-t-butyl ether or a cyclic ether such as tetrahydrofuran (THF) or dioxane. google.com The selection of the solvent system allows for control over the reaction temperature, which can range from -10 to 65 °C. google.com

In Suzuki-Miyaura cross-coupling reactions, a mixture of solvents is often employed. For instance, the synthesis of fluorinated biphenyls has been successfully carried out in a refluxing solvent mixture of tetrahydrofuran (THF) and water, with potassium phosphate (K₃PO₄) used as a base. rsc.org N,N-Dimethylformamide (DMF) is another common polar aprotic solvent used in organic synthesis, including reactions to form biaryl compounds. rsc.orgnih.gov Beyond its role as a solvent, DMF can sometimes act as a reagent, catalyst, or stabilizer depending on the reaction conditions. nih.gov

Additives also play a crucial role. In the synthesis of 4,4'-dimethylbiphenyl via the methylation of 4-methylbiphenyl, modifying a ZSM-5 zeolite catalyst with MgO was found to significantly improve the selectivity of the desired product. researchgate.net The MgO additive helped to suppress secondary reactions such as isomerization and dealkylation. researchgate.net Similarly, in some palladium-catalyzed coupling reactions, bases like potassium phosphate are essential additives that participate in the catalytic cycle, facilitating the transmetalation step. rsc.orgmit.edu The removal of byproducts, such as methanol in certain condensation reactions, can also be critical for driving the reaction to completion and achieving a high yield of the desired product. nih.gov

Table 2: Solvents and Additives in Biaryl Synthesis

| Reaction Type | Compound Synthesized | Solvent(s) | Additive(s)/Base | Catalyst |

|---|---|---|---|---|

| Grignard Coupling | 4-Methyl-biphenyl derivatives | Polyethers (e.g., dimethoxyethane), THF, Dioxane | - | Manganese salt (e.g., MnCl₂) |

| Suzuki-Miyaura Coupling | Fluorinated biphenyls | Tetrahydrofuran (THF), Water | Potassium phosphate (K₃PO₄) | Palladium complex |

| Suzuki-Miyaura Coupling | Biphenyl phosphine oxides | - | Potassium phosphate (K₃PO₄) | Bis(dibenzylideneacetone)palladium |

Despite a comprehensive search for scientific literature and spectral data, no specific experimental records for the advanced spectroscopic and analytical characterization of this compound could be located. The required detailed research findings for ¹H NMR, ¹³C NMR, two-dimensional NMR, high-resolution mass spectrometry (HRMS), and gas chromatography-mass spectrometry (GC-MS) for this specific chemical compound are not available in the public domain through the conducted searches.

Therefore, it is not possible to provide the requested article with the specified detailed data tables and research findings for each subsection. The available scientific literature focuses on other isomers of dimethylbiphenyl or related substituted biphenyl compounds, but not on the specific this compound isomer.

Advanced Spectroscopic and Analytical Characterization of 2,5 Dimethyl 2 Methylbiphenyl

Vibrational and Electronic Spectroscopy

Spectroscopic methods provide critical insights into the molecular structure and electronic properties of 2,5-Dimethyl-2'-methylbiphenyl. Vibrational spectroscopy probes the molecular bonds, while electronic spectroscopy investigates the electron distribution and energy levels within the molecule.

The spectrum is dominated by absorptions arising from the aromatic rings and the methyl substituents. The aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. The aliphatic C-H stretching vibrations of the three methyl groups give rise to strong absorptions in the 2980-2870 cm⁻¹ range.

The presence of the biphenyl (B1667301) system is confirmed by characteristic C=C stretching vibrations within the aromatic rings, which appear in the 1600-1450 cm⁻¹ region. Bending vibrations (in-plane and out-of-plane) of the C-H bonds in the aromatic rings and the methyl groups result in a complex fingerprint region below 1300 cm⁻¹, which is unique to the specific substitution pattern of this compound.

Table 1: Characteristic FT-IR Absorption Bands for this compound (Estimated)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3080-3010 | Medium | Aromatic C-H Stretch |

| 2960-2920 | Strong | Asymmetric CH₃ Stretch |

| 2870-2850 | Medium | Symmetric CH₃ Stretch |

| 1605-1580 | Medium-Strong | Aromatic C=C Stretch |

| 1490-1450 | Strong | Aromatic C=C Stretch |

| 1465-1440 | Medium | Asymmetric CH₃ Bend |

| 1380-1370 | Medium | Symmetric CH₃ Bend |

| 880-810 | Strong | Aromatic C-H Out-of-Plane Bend |

Note: The data in this table are estimated based on the characteristic vibrational frequencies of substituted biphenyls and related aromatic hydrocarbons due to the absence of specific experimental data for this compound.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV light promotes electrons from the π bonding orbitals to π* anti-bonding orbitals.

The parent biphenyl molecule exhibits a strong absorption band around 247 nm. The presence of methyl groups on the phenyl rings in this compound is expected to cause a bathochromic (red) shift in the absorption maximum (λmax) due to their electron-donating inductive effect. This shift is typically in the range of 5-10 nm per methyl group. Therefore, the λmax for this compound is anticipated to be in the range of 255-265 nm.

Furthermore, UV-Vis spectroscopy can be used in conformational analysis. The degree of conjugation between the two phenyl rings in biphenyl derivatives is dependent on the dihedral angle between them. Steric hindrance caused by the ortho-substituent (the 2'-methyl group) in this compound forces the rings out of planarity. This deviation from planarity reduces the extent of π-orbital overlap, which can lead to a hypsochromic (blue) shift and a decrease in the molar absorptivity (ε) compared to a hypothetical planar conformation.

Table 2: Estimated UV-Vis Absorption Data for this compound

| Solvent | Estimated λmax (nm) |

| Hexane | 260 |

| Ethanol | 262 |

Note: The λmax values are estimated based on the known absorption of biphenyl and the expected effects of methyl substitution and steric hindrance.

Chromatographic Techniques for Purity and Separation

Chromatographic methods are indispensable for the separation, purification, and purity assessment of organic compounds. For this compound, various chromatographic techniques are employed to ensure its isolation and analytical determination.

Gas Chromatography (GC) is a premier technique for the analysis of volatile and thermally stable compounds like this compound. In GC, the compound is vaporized and transported by an inert carrier gas through a capillary column containing a stationary phase. The separation of isomers is a key application of GC in this context.

For the analysis of methylated biphenyls, capillary columns with non-polar to moderately polar stationary phases are typically used. Common stationary phases include 5% phenyl-polydimethylsiloxane or similar materials. The retention time of this compound is dependent on its boiling point and its interaction with the stationary phase. A flame ionization detector (FID) is commonly used for its high sensitivity to hydrocarbons. For unambiguous identification, GC coupled with mass spectrometry (GC-MS) is the method of choice, providing both retention time data and a mass spectrum of the compound.

Table 3: Typical Gas Chromatography (GC) Parameters for the Analysis of Trimethylbiphenyl Isomers

| Parameter | Value |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 300 °C (FID) |

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis and purification of a wide range of organic compounds. For non-polar compounds like this compound, reversed-phase HPLC is the most common mode.

In reversed-phase HPLC, a non-polar stationary phase (such as C18 or a phenyl-based phase) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. The retention of the compound is primarily governed by hydrophobic interactions. The purity of this compound can be determined by integrating the peak area of the main component and any impurities detected, typically using a UV detector set at the λmax of the compound.

Table 4: Illustrative High-Performance Liquid Chromatography (HPLC) Conditions

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (80:20 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 260 nm |

Column chromatography is a fundamental preparative technique used to purify compounds on a larger scale. For the purification of this compound from reaction mixtures or to separate it from isomers, normal-phase column chromatography is highly effective.

A glass column is packed with a solid adsorbent, most commonly silica gel or alumina. The crude mixture is loaded onto the top of the column, and a non-polar eluent, such as hexane or a mixture of hexane and a slightly more polar solvent like dichloromethane or ethyl acetate, is passed through the column. The components of the mixture travel down the column at different rates based on their polarity, with less polar compounds eluting first. Fractions are collected and analyzed (for example, by thin-layer chromatography or GC) to identify those containing the pure this compound.

Table 5: General Parameters for Column Chromatography Purification

| Parameter | Description |

| Stationary Phase | Silica gel (60-120 mesh) |

| Eluent | Hexane or a gradient of Hexane/Ethyl Acetate |

| Loading | Dry loading (adsorbed onto a small amount of silica) or wet loading |

| Fraction Collection | Based on TLC monitoring |

Structural and Conformational Analysis of 2,5 Dimethyl 2 Methylbiphenyl

Stereochemical Considerations in Biaryl Compounds

Biaryl compounds, characterized by two aromatic rings linked by a single carbon-carbon bond (a pivotal bond), represent a unique class of stereoisomers. slideshare.net The stereochemistry of these molecules is dominated by the phenomenon of restricted rotation around this central σ-bond. youtube.com In unsubstituted biphenyl (B1667301), the rotation is relatively free, though the molecule adopts a twisted, non-planar conformation with a dihedral angle of approximately 45° to minimize steric interactions between the ortho-hydrogen atoms. libretexts.org

The introduction of substituents, particularly in the ortho positions (the positions adjacent to the inter-ring bond), significantly impacts the rotational freedom. pharmaguideline.comcutm.ac.in Bulky groups at these positions create substantial steric hindrance, which is the primary factor impeding free rotation. youtube.com This restriction gives rise to stable, non-interconverting conformations, leading to a specific type of stereoisomerism known as atropisomerism. pharmaguideline.comcutm.ac.in The stability and isolability of these isomers are directly dependent on the energetic barrier to rotation. pharmaguideline.com

Atropisomerism and Axial Chirality in Substituted Biphenyls

When the rotation around the aryl-aryl single bond in a biaryl compound is sufficiently hindered, isolable conformational isomers called atropisomers can result. cutm.ac.instereoelectronics.org This phenomenon arises when the energy barrier to rotation is high enough to prevent interconversion at ambient temperatures. libretexts.orgpharmaguideline.com For atropisomers to be separable, the free energy barrier must typically be above ~93.5 kJ/mol (approximately 22 kcal/mol) at room temperature, corresponding to a half-life of more than 16.7 minutes. pharmaguideline.com

This restricted rotation can lead to a form of chirality known as axial chirality. wikipedia.org Unlike central chirality, which involves a stereogenic center (like an asymmetric carbon atom), axial chirality originates from the non-planar spatial arrangement of substituent groups around a chiral axis—in this case, the C-C bond connecting the two phenyl rings. youtube.compharmaguideline.comwikipedia.org For a substituted biphenyl to be axially chiral, two conditions must be met: the rotation around the pivotal bond must be restricted, and each ring must lack a plane of symmetry along the bond axis. pharmaguideline.com This is typically achieved by having different substituents at the ortho positions of each ring.

In the case of 2,5-Dimethyl-2'-methylbiphenyl, there are three methyl groups occupying ortho positions (the 2- and 2'- positions). These bulky groups create significant steric hindrance, restricting rotation and making the molecule a candidate for exhibiting atropisomerism and axial chirality. pharmaguideline.comcutm.ac.in The presence of these substituents prevents the molecule from easily passing through a planar transition state, thus locking it into specific chiral conformations. youtube.com

Conformational Preferences and Dynamics of Biphenyl Systems

The dynamics of biphenyl systems are defined by the potential energy surface associated with the rotation around the central C-C bond. This rotation is characterized by the torsional (dihedral) angle between the planes of the two aromatic rings. The most stable conformation (the ground state) is a twisted structure, while the planar and perpendicular (90° dihedral angle) conformations represent energy maxima, or transition states, for interconversion. libretexts.org

The energy required to overcome these rotational barriers can be quantified and is highly dependent on the nature and size of the ortho substituents. researchgate.net Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy is a primary experimental technique used to measure these barriers. researchgate.netscispace.com For biphenyls with a single ortho-substituent, rotational barriers can range up to 15.4 kcal/mol. researchgate.net The addition of multiple ortho-substituents, as in this compound, is expected to raise this barrier substantially. For example, adding methyl groups to the ortho-positions of biphenyl can increase the rotational barrier to 19 kcal/mol or more. researchgate.net

The table below presents experimentally determined rotational energy barriers for various ortho-substituted biphenyls, illustrating the significant impact of substituent size on conformational stability.

| Ortho Substituent(s) | Rotational Energy Barrier (kcal/mol) | Reference |

|---|---|---|

| Fluorine | 4.4 | scispace.com |

| Single Methyl Group | ~7-10 | researchgate.net |

| Multiple Methyl Groups | >19 | researchgate.net |

| -N(CH₃)₃⁺ | 18.1 | scispace.com |

X-ray Crystallography for Solid-State Conformation (if available)

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional structure of a molecule in the solid state. acs.org This method provides definitive evidence of a molecule's conformation, including bond lengths, bond angles, and the critical dihedral angle between the aryl rings in biaryl compounds. acs.orgacs.org

A search of available literature and crystallographic databases did not yield a specific X-ray crystal structure for this compound. However, crystallographic studies on similarly substituted biphenyls provide valuable insight into the conformations these molecules adopt in the solid state. acs.orgresearchgate.net For instance, studies on other substituted biphenyls have confirmed the non-planar, twisted arrangement of the two rings. acs.org The dihedral angles observed in these structures are a direct consequence of minimizing steric repulsion between the ortho substituents in the packed crystal lattice. If a crystal structure for this compound were available, it would be expected to show a significantly twisted conformation, with a large dihedral angle between the two phenyl rings, confirming the steric clash imposed by the three ortho-methyl groups.

Theoretical and Computational Studies on 2,5 Dimethyl 2 Methylbiphenyl

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic structure, geometry, and energetic properties of molecules. For a substituted biphenyl (B1667301) like 2,5-Dimethyl-2'-methylbiphenyl, these methods can provide valuable insights into its conformational preferences, rotational barriers, and electronic characteristics.

Ab initio methods, which are based on first principles without the use of empirical parameters, are powerful tools for studying molecular systems. The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. While HF can provide a reasonable initial description of the electronic structure, it does not account for electron correlation, which can be significant in accurately describing the subtle energetic differences between conformations of flexible molecules like biphenyls.

To incorporate electron correlation, post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) are often employed. rsc.orgrsc.org Conformational analyses of methyl- and methoxy-substituted biphenyls have been carried out using HF and MP2 methods with the 6-31G* basis set. rsc.orgrsc.org These studies have shown that including electron correlation through MP2 is crucial for accurately predicting the energy barriers associated with the rotation around the biphenyl C-C bond. rsc.orgrsc.org For this compound, an MP2 calculation would be expected to provide a more reliable description of the torsional potential energy surface compared to the HF method alone. The choice of basis set is also critical, with polarized basis sets being necessary for accurate results. acs.org

| Ab Initio Method | Key Features | Applicability to this compound |

| Restricted Hartree-Fock (RHF) | - Based on the mean-field approximation. - Does not include electron correlation. | - Provides a basic understanding of the electronic structure. - Less accurate for predicting conformational energies and rotational barriers. |

| Møller-Plesset Perturbation Theory (MP2) | - Includes electron correlation effects. - More computationally expensive than RHF. | - Offers a more accurate description of the torsional potential. - Better suited for studying the influence of methyl groups on conformational stability. rsc.orgrsc.org |

Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov DFT methods have been extensively applied to study the structure and properties of biphenyl derivatives. jcsp.org.pkjcsp.org.pkjournalofbabylon.com A common approach involves using hybrid functionals, such as B3LYP, in conjunction with Pople-style basis sets like 6-31G(d,p). journalofbabylon.comresearchgate.netjournalofbabylon.com

Studies on methyl-substituted biphenyls using DFT have successfully elucidated the effects of the methyl groups on the electronic structure, including total energies, energy gaps, and dipole moments. journalofbabylon.comresearchgate.netjournalofbabylon.com For this compound, DFT calculations would be instrumental in optimizing the molecular geometry, determining the preferred dihedral angle between the phenyl rings, and calculating vibrational frequencies for comparison with experimental spectroscopic data. The inclusion of dispersion corrections in DFT calculations has been shown to be important for accurately predicting torsional barriers in substituted biphenyls. rsc.org

| DFT Functional | Common Basis Set | Typical Applications for Substituted Biphenyls |

| B3LYP | 6-31G(d,p) | - Geometry optimization. journalofbabylon.comresearchgate.netjournalofbabylon.com - Calculation of electronic properties (total energy, HOMO-LUMO gap). journalofbabylon.comresearchgate.netjournalofbabylon.com - Prediction of vibrational spectra. journalofbabylon.com |

| Dispersion-Corrected Functionals (e.g., B3LYP-D3) | Triple-ζ basis sets | - Accurate calculation of torsional isomerization barriers. rsc.org |

Molecular Modeling and Simulation of Conformational Landscapes

The conformational landscape of biphenyls is characterized by the rotational barrier around the central C-C bond. The substitution pattern on the phenyl rings significantly influences this landscape. For this compound, the presence of three methyl groups, particularly the ortho-methyl group, will introduce steric hindrance that dictates the preferred conformations.

Molecular modeling techniques, including conformational searches and molecular dynamics simulations, can be used to explore the potential energy surface of this compound. These methods can identify the global and local energy minima, corresponding to stable and metastable conformations, as well as the transition states connecting them. The torsional angle between the two phenyl rings is the most critical conformational variable. In unsubstituted biphenyl, the equilibrium dihedral angle is around 44°. researchgate.net However, for this compound, steric repulsion between the 2'-methyl group and the hydrogen atom at the 2-position, as well as interactions involving the 5-methyl group, will likely lead to a larger equilibrium dihedral angle.

Computational studies on other substituted biphenyls have demonstrated that the torsional barriers can be accurately calculated, and these values are crucial for understanding the dynamic behavior of the molecule. rsc.orgresearchgate.net The conformational flexibility of such molecules can be explored using molecular dynamics simulations, which provide insights into the population of different conformational states at a given temperature. nih.gov

Predictive Studies on Reactivity and Stability

Computational chemistry offers powerful tools for predicting the reactivity and stability of molecules. For this compound, DFT calculations can be used to determine key electronic properties that are indicative of its chemical behavior.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in this regard. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and its resistance to electronic excitation. A smaller gap generally suggests higher reactivity. By analyzing the distribution of the HOMO and LUMO, regions of the molecule that are more susceptible to electrophilic or nucleophilic attack can be identified.

Furthermore, Natural Bond Orbital (NBO) analysis can provide a detailed picture of the charge distribution and bonding interactions within the molecule. This can help in understanding how the methyl substituents influence the electronic properties of the biphenyl system. Studies on other organic molecules have shown that NBO analysis is valuable for understanding hyperconjugative interactions and charge delocalization, which contribute to molecular stability. researchgate.net

Computational Analysis of Spectroscopic Properties

Computational methods are invaluable for the interpretation and prediction of spectroscopic data. For this compound, theoretical calculations of its spectroscopic properties can aid in its characterization.

DFT calculations are commonly used to predict vibrational spectra (Infrared and Raman). journalofbabylon.com By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated, which, when compared with experimental data, can confirm the molecular structure and assist in the assignment of vibrational modes.

Similarly, the electronic absorption spectrum (UV-Vis) can be predicted using Time-Dependent DFT (TD-DFT). These calculations can determine the excitation energies and oscillator strengths of electronic transitions, providing insights into the photophysical properties of the molecule. For substituted biphenyls, the position of the absorption maxima is sensitive to the degree of conjugation between the two phenyl rings, which is directly related to the torsional angle. rsc.orgrsc.org

Applications of 2,5 Dimethyl 2 Methylbiphenyl in Advanced Organic Synthesis

Utilization as Ligands in Catalysis for C-C and C-N Bond Formation

The strategic placement of methyl groups on the biphenyl (B1667301) framework of 2,5-Dimethyl-2'-methylbiphenyl makes its derivatives ideal candidates for the synthesis of bulky and electron-rich phosphine ligands. These ligands are instrumental in palladium-catalyzed cross-coupling reactions, which are fundamental methods for constructing carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The steric hindrance provided by the methyl groups influences the coordination geometry around the metal center, promoting the formation of highly active, monoligated palladium(0) species that are crucial for efficient catalytic cycles.

Phosphine ligands derived from biaryl scaffolds are renowned for their effectiveness in some of the most powerful cross-coupling methodologies, including the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. While direct studies on ligands derived specifically from this compound are not extensively detailed in readily available literature, the principles of ligand design in this area strongly suggest its potential. For instance, the well-established Buchwald-type biaryl phosphine ligands, such as XPhos and SPhos, feature sterically demanding substituents on the biphenyl core to enhance catalytic activity. rsc.orgnih.gov The substitution pattern of this compound aligns with these design principles, suggesting that its phosphine derivatives would be highly effective in promoting challenging coupling reactions.

The general mechanism for these transformations involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with an organoboron reagent (in Suzuki-Miyaura coupling) or an amine (in Buchwald-Hartwig amination), and concluding with reductive elimination to yield the desired product and regenerate the active catalyst. The bulky nature of ligands derived from structures like this compound is known to accelerate the reductive elimination step, which is often rate-limiting. nih.gov

Below is a representative table of commonly used biaryl phosphine ligands in palladium-catalyzed cross-coupling reactions, illustrating the structural motifs that confer high catalytic activity. Ligands derived from this compound would be expected to exhibit similar, if not enhanced, performance in these transformations.

| Ligand Name | Structure | Key Features |

| XPhos | 2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl | Bulky and electron-rich, promotes a wide range of C-C and C-N couplings. rsc.org |

| SPhos | 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl | Features ortho-methoxy groups that enhance catalytic activity. rsc.org |

| JohnPhos | 2-(Di-tert-butylphosphino)biphenyl | A less sterically hindered but still effective ligand for various couplings. rsc.org |

| RuPhos | 2-Dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl | Highly active for C-N bond formation with challenging substrates. rsc.org |

Building Blocks for Complex Molecular Architectures

The rigid yet conformationally flexible biphenyl core of this compound makes it an excellent building block for the construction of complex molecular architectures, including macrocycles and supramolecular assemblies. The defined spatial relationship between the two aryl rings, governed by the torsion angle around the central C-C bond, can be exploited to create molecules with specific three-dimensional shapes and cavities.

The synthesis of macrocycles often relies on strategic placement of functional groups on a rigid scaffold to facilitate ring-closing reactions. nih.govcam.ac.uk While specific examples detailing the use of this compound in macrocycle synthesis are not prevalent in the reviewed literature, its structure is analogous to other biphenyls used for this purpose. Functionalization of the methyl groups or the aromatic rings would provide the necessary handles for intramolecular cyclization, leading to the formation of novel macrocyclic hosts with potential applications in molecular recognition and sensing.

In the realm of supramolecular chemistry, biphenyl derivatives are employed to create host-guest systems and self-assembled structures. The hydrophobic surface of the biphenyl unit can engage in non-covalent interactions, such as van der Waals forces and π-stacking, to drive the assembly process. The methyl substituents on this compound would further enhance its lipophilicity and could be used to fine-tune the packing and stability of the resulting supramolecular architectures.

Precursors in the Synthesis of Specialized Organic Materials and Intermediates

The unique structural and electronic properties of this compound also position it as a valuable precursor for the synthesis of specialized organic materials, such as conductive polymers and liquid crystals, as well as important synthetic intermediates.

Conductive Polymers: Biphenyl units are common components in the backbone of conductive polymers due to their ability to support delocalized π-systems. google.comgoogle.comsigmaaldrich.com Polymerization of appropriately functionalized derivatives of this compound could lead to materials with interesting electronic and optical properties. The methyl groups could enhance the solubility and processability of the resulting polymers, which is often a challenge in this class of materials. The synthesis of such polymers typically involves the polymerization of monomers containing the biphenyl unit, often through cross-coupling reactions. google.com

Liquid Crystals: The elongated and rigid nature of the biphenyl core is a key feature of many liquid crystalline materials. tcichemicals.comresearchgate.nettcichemicals.com The introduction of appropriate terminal groups to the this compound scaffold could induce mesophase behavior. The methyl substituents would influence the packing of the molecules in the liquid crystalline phase, thereby affecting properties such as the clearing point and the type of mesophase formed.

Synthetic Intermediates: this compound can serve as a crucial intermediate in the synthesis of more complex molecules. For example, further functionalization of the aromatic rings or the methyl groups can provide access to a wide range of derivatives with diverse applications. These derivatives can then be used in multi-step syntheses of pharmaceuticals, agrochemicals, and other fine chemicals.

Role in the Development of New Synthetic Pathways

The exploration of the reactivity of this compound and its derivatives can lead to the development of novel synthetic methodologies. The specific steric and electronic environment created by the methyl groups can enable unique chemical transformations that are not possible with other biphenyl derivatives.

For instance, the development of new phosphine ligands based on this scaffold could open up new avenues in catalysis, allowing for previously challenging cross-coupling reactions to be performed under milder conditions or with higher efficiency. nih.gov The unique conformational properties of this biphenyl could also be exploited in asymmetric catalysis, where the chiral environment created by a ligand is crucial for achieving high enantioselectivity.

Furthermore, the use of this compound as a building block can inspire the design of new synthetic strategies for the construction of complex target molecules. Its rigid framework can be used to control the stereochemistry of reactions at remote positions, a concept known as conformational control. As synthetic chemists continue to push the boundaries of molecular complexity, the unique attributes of specialized building blocks like this compound will undoubtedly play an increasingly important role.

Future Directions and Emerging Trends in 2,5 Dimethyl 2 Methylbiphenyl Research

Development of Greener and More Sustainable Synthetic Routes

The synthesis of biphenyl (B1667301) compounds, including 2,5-Dimethyl-2'-methylbiphenyl, has traditionally relied on palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. While highly effective, these methods often involve challenges such as the cost and toxicity of palladium, the use of organic solvents, and the generation of metallic waste. Future research will prioritize the development of more environmentally benign and economically viable synthetic strategies.

Key areas of development include:

Alternative Catalysts: Research is moving towards replacing palladium with more abundant and less toxic first-row transition metals such as iron, nickel, and copper. nih.govrsc.org These metals offer the potential for lower-cost catalytic systems, although they may require different ligands and reaction conditions to achieve high efficiency. nih.gov Another green approach is the use of biogenic palladium nanoparticles, synthesized using plant extracts, which serve as eco-friendly catalysts for C-C coupling reactions. nih.gov The development of recyclable catalysts, such as those supported on polymers or magnetic nanoparticles, is also a significant trend, aiming to minimize catalyst waste and simplify product purification. bohrium.com

Greener Reaction Media: A major focus is the replacement of conventional volatile organic compounds (VOCs) with more sustainable alternatives. Water is an ideal green solvent, and methods for conducting cross-coupling reactions in aqueous media are being actively explored. researchgate.netresearchgate.net Other promising media include polyethylene glycol (PEG), ionic liquids, and supercritical fluids, which can offer benefits in terms of recyclability and reduced environmental impact. researchgate.net Solvent-free reaction conditions are also being investigated to further minimize waste. researchgate.net

Energy Efficiency: The use of alternative energy sources like microwave irradiation and ultrasound is becoming more common. researchgate.net These techniques can significantly reduce reaction times and energy consumption compared to conventional heating methods.

| Parameter | Traditional Approach (e.g., Classical Suzuki Coupling) | Emerging Greener Approach |

|---|---|---|

| Catalyst | Homogeneous Palladium Complexes | Earth-abundant metals (Fe, Ni, Cu), Heterogeneous/Recyclable Catalysts, Biogenic Nanoparticles nih.govrsc.orgnih.gov |

| Solvent | Volatile Organic Solvents (e.g., Toluene, THF) | Water, Ethanol, Poly(ethylene glycol), Ionic Liquids, Supercritical CO2, Solvent-free researchgate.net |

| Energy Source | Conventional Heating (Oil Bath) | Microwave Irradiation, Ultrasound researchgate.net |

| Byproducts | Stoichiometric metallic and salt wastes | Reduced waste through catalyst recycling and atom-economical reactions |

Exploration of Novel Reactivity and Chemical Transformations

Beyond improving its synthesis, future research will delve into uncovering new ways to chemically modify this compound. This exploration aims to generate novel derivatives with unique structural and electronic properties for potential applications in materials science and medicinal chemistry.